molecular formula C17H26N2 B8335821 4-Phenyl-4-Piperidinocyclohexylamine

4-Phenyl-4-Piperidinocyclohexylamine

Cat. No. B8335821
M. Wt: 258.4 g/mol
InChI Key: HDSRIUJFJPEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-4-Piperidinocyclohexylamine is a useful research compound. Its molecular formula is C17H26N2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-4-Piperidinocyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-4-Piperidinocyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Phenyl-4-Piperidinocyclohexylamine

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

4-phenyl-4-piperidin-1-ylcyclohexan-1-amine

InChI

InChI=1S/C17H26N2/c18-16-9-11-17(12-10-16,15-7-3-1-4-8-15)19-13-5-2-6-14-19/h1,3-4,7-8,16H,2,5-6,9-14,18H2

InChI Key

HDSRIUJFJPEJTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCC(CC2)N)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Phenyl-4-(1-piperidino)cyclohexanone of Example 3 (0.95 g, 3.7 mmol) and ammonium acetate (4.3 g, 55 mmole) were dissolved in 30 ml of anhydrous methanol. Sodium cyanoborohydride (0.5 g, 8 mmole) was added to the mixture while stirring. The mixture was stirred at room temperature overnight and concentrated HCl was then added until a white precipitate was obtained. The precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give a solid residue. The residue was taken up in 100 ml of water and to the aqueous extract was added concentrated HCl to pH 2. The solution was extracted with ethyl ether to remove the unreacted starting material. The mixture was then stirred in an ice bath and sodium hydroxide was added until the solution pH reached 11. The mixture was then extracted with chloroform. The chloroform extract was washed once with water and dried over anhydrous sodium sulfate. Removal of chloroform under reduced pressure gave the desired cyclohexylamine in quantitative yield as a white solid.
Name
4-Phenyl-4-(1-piperidino)cyclohexanone
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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